molecular formula C12H14N2O2S2 B7441492 2-(3-Methylsulfonylpyrrolidin-1-yl)-1,3-benzothiazole

2-(3-Methylsulfonylpyrrolidin-1-yl)-1,3-benzothiazole

Cat. No.: B7441492
M. Wt: 282.4 g/mol
InChI Key: ITFRXTMDUCYYRC-UHFFFAOYSA-N
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Description

2-(3-Methylsulfonylpyrrolidin-1-yl)-1,3-benzothiazole is a heterocyclic compound that features a benzothiazole core with a pyrrolidine ring substituted with a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylsulfonylpyrrolidin-1-yl)-1,3-benzothiazole typically involves the formation of the benzothiazole core followed by the introduction of the pyrrolidine ring. One common method is the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative to form the benzothiazole ring. The pyrrolidine ring can then be introduced via a nucleophilic substitution reaction using a suitable pyrrolidine derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylsulfonylpyrrolidin-1-yl)-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The benzothiazole ring can be reduced under specific conditions to form dihydrobenzothiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

2-(3-Methylsulfonylpyrrolidin-1-yl)-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery.

    Industry: Used in the development of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-(3-Methylsulfonylpyrrolidin-1-yl)-1,3-benzothiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methylsulfonylpyrrolidin-1-yl)-1,3-benzothiazole: Unique due to the presence of both a benzothiazole core and a methylsulfonyl-substituted pyrrolidine ring.

    Benzothiazole derivatives: Often used in medicinal chemistry for their bioactivity.

    Pyrrolidine derivatives: Widely used in drug discovery due to their versatile pharmacophore properties.

Uniqueness

This compound is unique because it combines the properties of both benzothiazole and pyrrolidine rings, offering a distinct set of chemical and biological activities that can be leveraged in various applications.

Properties

IUPAC Name

2-(3-methylsulfonylpyrrolidin-1-yl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S2/c1-18(15,16)9-6-7-14(8-9)12-13-10-4-2-3-5-11(10)17-12/h2-5,9H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITFRXTMDUCYYRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(C1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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